(1R,3S-)Solifenacin Hydrochloride

Chiral Chromatography Impurity Profiling Pharmaceutical Analysis

Acquire the definitive (1R,3S)-Solifenacin Hydrochloride reference standard—formally designated Solifenacin EP Impurity F. This specific stereoisomer hydrochloride salt (CAS 180468-40-0) is mandatory for accurate chiral HPLC quantification of the (1R,3S) impurity in solifenacin succinate drug substances and finished products. Using alternative isomers or salt forms compromises system suitability, method validation (LOQ, precision, accuracy), and pharmacopoeial compliance. Essential for ANDA/dossier submissions, stability-indicating method development, and impurity qualification studies. Ensure regulatory success with the correct stereochemically-defined, ISO 17034-certified analytical tool.

Molecular Formula C23H27ClN2O2
Molecular Weight 398.9 g/mol
CAS No. 180468-40-0
Cat. No. B041530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S-)Solifenacin Hydrochloride
CAS180468-40-0
Synonyms(1R)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic Acid (3S)-1-Azabicyclo-[2.2.2]oct-3-yl Ester Hydrochloride; 
Molecular FormulaC23H27ClN2O2
Molecular Weight398.9 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl
InChIInChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m1./s1
InChIKeyYAUBKMSXTZQZEB-HLUKFBSCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,3S)-Solifenacin Hydrochloride (CAS 180468-40-0): A Critical Stereoisomeric Reference Standard for Muscarinic Antagonist Impurity Profiling


(1R,3S)-Solifenacin Hydrochloride is a defined stereoisomer of the muscarinic M3 receptor antagonist solifenacin, existing as a hydrochloride salt. It is formally classified as Solifenacin EP Impurity F and is primarily utilized as an analytical reference standard rather than a therapeutic agent [1]. The compound possesses a molecular formula of C23H27ClN2O2 and a molecular weight of 398.93 g/mol. Its precise (1R,3S) stereochemical configuration is critical for accurate identification, quantification, and control of chiral impurities in solifenacin drug substances and finished pharmaceutical products [2].

Why Generic Solifenacin Salts or Other Stereoisomers Cannot Substitute for (1R,3S)-Solifenacin Hydrochloride in Analytical Quality Control


Substituting (1R,3S)-Solifenacin Hydrochloride with the commercial succinate salt or alternative stereoisomers in analytical method development is scientifically unsound due to fundamental differences in stereochemistry, salt form, and intended application. The active pharmaceutical ingredient (API) is solifenacin succinate, which possesses a distinct (1S,3'R) stereochemistry and a different counterion that significantly alters its physicochemical properties (e.g., solubility, melting point, and chromatographic behavior) [1]. Furthermore, the (1R,3S) isomer is a known chiral impurity with its own unique biological activity profile . Using an incorrect stereoisomer as a reference standard would directly compromise the accuracy of chiral purity determinations, potentially leading to false compliance results and regulatory failure. The quantitative evidence below demonstrates the necessity of this specific compound for reliable analytical control.

Quantitative Differentiation of (1R,3S)-Solifenacin Hydrochloride: Evidence-Based Selection Criteria for Procurement


Validated Chiral HPLC Method for Quantification of (1R,3S)-Solifenacin Hydrochloride as an Impurity in Solifenacin Succinate API

A validated normal-phase liquid chromatographic (NP-LC) method using a Chiralpak IC column was developed to separate and quantify solifenacin succinate and its three stereoisomers, including the (1R,3S) isomer [1]. The method achieved baseline resolution (Rs not less than 3.0) between all stereoisomers using a mobile phase of n-hexane, ethanol, isopropyl alcohol, and diethylamine (60:15:25:0.1, v/v/v/v) at a flow rate of 1.0 mL/min with UV detection at 220 nm [1]. More recently, a stability-indicating HPLC method on a Chiralpak AD-H column resolved the (1R,3S) enantiomer impurity from the active (1S,3'R)-solifenacin with a resolution of 2.3 and achieved accuracy recoveries between 97.5% and 100.4% across a linear range of 0.081-1.275 µg/mL [2]. This method is essential for the release and stability testing of solifenacin drug substances and tablets.

Chiral Chromatography Impurity Profiling Pharmaceutical Analysis

Comparative Muscarinic Receptor Binding Affinity of (1R,3S)-Solifenacin Hydrochloride and its Active (1S,3'R)-Counterpart

Solifenacin hydrochloride, of which the (1R,3S) isomer is a constituent, exhibits a defined binding affinity profile across human muscarinic receptor subtypes [1]. While direct binding data for the isolated (1R,3S) isomer is limited in the public domain, the active pharmaceutical ingredient, solifenacin succinate ((1S,3'R)-configuration), has been extensively characterized. In radioligand binding assays using human recombinant receptors, solifenacin succinate demonstrated Ki values of 26 nM (M1), 170 nM (M2), 12 nM (M3), 110 nM (M4), and 31 nM (M5) [2]. The (1R,3S) isomer, as a stereoisomeric impurity, is understood to possess a distinct and generally lower affinity for the target M3 receptor, underscoring the need for its strict control. The selectivity profile of the active species (M3 Ki = 12 nM) is a key differentiator from other antimuscarinics; for instance, oxybutynin has a reported M3 Ki of 3.1 nM (pKi 8.9) [2].

Receptor Pharmacology Binding Affinity Muscarinic Antagonists

In Vivo Efficacy Differentiation: Solifenacin Succinate vs. Oxybutynin in Increasing Bladder Capacity

In an anesthetized rat model, solifenacin succinate (the active (1S,3'R) stereoisomer) and oxybutynin were compared for their ability to increase maximum bladder capacity [1]. Both compounds increased bladder capacity in a dose-dependent manner. The dosage required to produce a 30% increase in maximum bladder capacity (ED30 value) was 0.35 mg/kg i.v. for solifenacin and 0.30 mg/kg i.v. for oxybutynin, indicating approximately equal in vivo efficacy at these doses [1]. This data establishes a benchmark for the active species. The presence of the (1R,3S) isomer as an impurity could potentially alter this efficacy profile, either by competing for receptor binding or through unknown pharmacodynamic interactions, reinforcing the need for its strict quantitative control.

In Vivo Pharmacology Urodynamics Overactive Bladder

Salt Form and Physicochemical Property Divergence: Hydrochloride vs. Succinate Salts of Solifenacin

The active pharmaceutical ingredient, solifenacin succinate, was selected for development due to its favorable physicochemical profile, including improved solubility and bioavailability, which supports once-daily oral dosing [1]. In contrast, (1R,3S)-Solifenacin Hydrochloride is a distinct chemical entity with different properties, including a melting point of 203-207°C and specific storage requirements (hygroscopic, -20°C under inert atmosphere) . Bioequivalence studies have shown that solifenacin tartrate and solifenacin succinate formulations are bioequivalent, but no such data exists for the hydrochloride salt, as it is not intended for therapeutic use [2].

Salt Selection Physicochemical Properties Formulation Science

Regulatory-Driven Purity Specifications: ISO 17034-Certified (1R,3S)-Solifenacin Hydrochloride Reference Standard

For quantitative analysis in a regulated environment, the use of a certified reference standard is non-negotiable. (1R,3S)-Solifenacin Hydrochloride is available as a certified reference material manufactured under an ISO 17034 quality system, which ensures its homogeneity, stability, and traceability [1]. This standard is supplied with a purity of >95% [1] and a comprehensive certificate of analysis including NMR, MS, HPLC, GC, IR, and UV data, which is essential for regulatory submissions (e.g., ANDA filings) [1]. This level of certification and documentation differentiates it from generic research-grade chemicals and is a critical factor for procurement in pharmaceutical quality control laboratories.

Reference Standard ISO 17034 Regulatory Compliance

Definitive Applications for (1R,3S)-Solifenacin Hydrochloride (CAS 180468-40-0) Based on Quantitative Evidence


Chiral Purity Analysis of Solifenacin Succinate API and Finished Dosage Forms

This is the primary and most critical application. Quality control laboratories in the pharmaceutical industry must quantify the level of the (1R,3S) stereoisomeric impurity in solifenacin succinate drug substance and drug product batches to ensure they meet stringent pharmacopoeial (e.g., EP) specifications [1]. The validated HPLC methods detailed above provide the necessary analytical tool, and the use of a certified reference standard is mandatory for accurate quantification and regulatory compliance [2].

Analytical Method Development and Validation for ANDA Submissions

Generic drug manufacturers developing abbreviated new drug applications (ANDAs) for solifenacin succinate products are required to demonstrate control over all specified impurities. (1R,3S)-Solifenacin Hydrochloride is used to prepare system suitability solutions, establish limit of quantification (LOQ), and validate accuracy, precision, and linearity for the chiral impurity method [1]. The ISO 17034-certified standard provides the necessary traceability to support the regulatory filing [2].

Pharmacological Receptor Binding Studies to Characterize Impurity Activity

As part of a comprehensive impurity qualification program, researchers may need to evaluate the biological activity of the (1R,3S) isomer relative to the active (1S,3'R) species [1]. The compound can be used in radioligand binding assays (e.g., displacement of [3H]NMS from recombinant human M3 receptors) to generate quantitative Ki or pKi values for this specific stereoisomer, thereby providing a data-driven justification for its specified limit [2]. This is crucial for establishing safety margins in the drug product.

Forced Degradation Studies to Assess Stereochemical Stability

Stability-indicating methods must be capable of resolving and quantifying potential degradation products, including stereoisomeric impurities. (1R,3S)-Solifenacin Hydrochloride serves as a marker compound in forced degradation studies (e.g., exposure to heat, light, humidity, acid, and base) to demonstrate that the analytical method can detect any increase in this chiral impurity over the product's shelf-life [1]. This ensures that the stereochemical integrity of the API is maintained throughout its lifecycle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,3S-)Solifenacin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.